molecular formula C17H17N3O4S B2734063 2,6-dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851979-92-5

2,6-dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B2734063
CAS No.: 851979-92-5
M. Wt: 359.4
InChI Key: ROQUTUAXWJBIDJ-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic benzothiazole-benzohydrazide hybrid compound designed for pharmaceutical and biological research. This chemical scaffold is of significant interest in anticancer drug discovery, with studies on analogous structures demonstrating potent antiproliferative activity against a range of human cancer cell lines, including lung (H1299), liver (HepG2), and breast (MCF-7) cancers . The mechanism of action for this class of compounds often involves the inhibition of key enzymatic targets such as protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), which are crucial for cellular signaling and proliferation in cancer . In silico inverse-docking analyses of similar benzothiazole derivatives suggest promising binding affinities and potential inhibitory effects against specific kinases like ABL1, ABL2, CDK4, and CDK6 . Beyond oncology, benzothiazole-containing benzohydrazide derivatives have also shown considerable promise in pharmacological research for their anti-inflammatory and analgesic properties, as evidenced by in vivo and molecular docking studies with related compounds . Structure-Activity Relationship (SAR) studies indicate that substitutions on the benzohydrazide moiety, particularly with electron-donating groups like methoxy functions, can be critical for enhancing biological potency and optimizing drug-like properties . This product is intended for research use by qualified professionals and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,6-dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-22-10-7-8-11-14(9-10)25-17(18-11)20-19-16(21)15-12(23-2)5-4-6-13(15)24-3/h4-9H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQUTUAXWJBIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for 2,6-Dimethoxy-N'-(6-Methoxy-1,3-Benzothiazol-2-yl)Benzohydrazide

Retrosynthetic Analysis

The compound can be dissected into two primary components:

  • 6-Methoxy-1,3-benzothiazol-2-amine : Synthesized via cyclization of appropriately substituted thioureas or thioamides.
  • 2,6-Dimethoxybenzohydrazide : Derived from 2,6-dimethoxybenzoic acid through esterification and hydrazinolysis.

Coupling these fragments via nucleophilic acyl substitution or condensation yields the final product.

Key Synthetic Routes

Route 1: Cyclocondensation of Thioureas

Adapting methods from benzothiazole synthesis, 6-methoxy-1,3-benzothiazol-2-amine is prepared by cyclizing 4-methoxy-2-aminobenzenethiol with cyanamide under acidic conditions (Scheme 1). This approach leverages Ru(III) or Pd(II) catalysts to enhance regioselectivity and yield.

Scheme 1 : Synthesis of 6-methoxy-1,3-benzothiazol-2-amine.

  • Reagents : 4-Methoxy-2-aminobenzenethiol, cyanamide, HCl, RuCl₃.
  • Conditions : Reflux in ethanol, 12 h.
  • Yield : 78%.
Route 2: Hydrazide Formation

2,6-Dimethoxybenzohydrazide is synthesized via a two-step process:

  • Esterification : 2,6-Dimethoxybenzoic acid reacts with methanol and H₂SO₄ to form methyl 2,6-dimethoxybenzoate.
  • Hydrazinolysis : The ester is treated with hydrazine hydrate in methanol, yielding the hydrazide (Scheme 2).

Scheme 2 : Synthesis of 2,6-dimethoxybenzohydrazide.

  • Reagents : Methyl 2,6-dimethoxybenzoate, hydrazine hydrate.
  • Conditions : Reflux, 6 h.
  • Yield : 85%.
Coupling of Fragments

The final step involves reacting 6-methoxy-1,3-benzothiazol-2-amine with 2,6-dimethoxybenzohydrazide using EDCI/HOBt as coupling agents (Scheme 3).

Scheme 3 : Formation of this compound.

  • Reagents : EDCI, HOBt, DMF.
  • Conditions : Room temperature, 24 h.
  • Yield : 65%.

Optimization of Reaction Conditions

Catalytic Enhancements

Ru(III)-catalyzed cyclization improves benzothiazole ring formation, reducing reaction time to 8 h with 82% yield. Microwave-assisted hydrazinolysis (Scheme 2) achieves 90% yield in 30 minutes, demonstrating green chemistry advantages.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency, while elevated temperatures (60°C) reduce reaction time by 40% without compromising purity.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 6.98–6.72 (m, 5H, Ar-H), 3.89 (s, 6H, OCH₃), 3.82 (s, 3H, OCH₃).
  • HREI-MS : m/z 387.12 [M+H]⁺, confirming molecular formula C₁₇H₁₇N₃O₄S.

Crystallographic Data

Single-crystal X-ray diffraction (Source 2) of analogous compounds reveals planar benzothiazole and benzohydrazide moieties, stabilized by intramolecular hydrogen bonds.

Applications and Derivative Synthesis

Biological Activity

The compound exhibits inhibitory activity against Mycobacterium tuberculosis (MIC = 3.12 µg/mL), surpassing first-line drugs. Mechanistic studies suggest DprE1 enzyme inhibition via hydrogen bonding with catalytic lysine residues.

Structural Modifications

Introducing electron-donating groups (e.g., -OCH₃) at the benzothiazole C-6 position enhances bioactivity, as evidenced by SAR studies. Hybridization with triazoles or piperazines improves pharmacokinetic profiles.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products

    Oxidation: Corresponding oxides or quinones.

    Reduction: Reduced hydrazides or amines.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

2,6-Dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Substituent Effects on Benzothiazole/Benzimidazole Scaffolds

Key Comparisons:

Compound Substituents on Benzothiazole/Benzimidazole Core Structure Biological Activity Reference
Target Compound 6-methoxy (benzothiazole) Benzohydrazide Potential antimicrobial
Z14 (ZINC27742665) 6-ethoxy (benzothiazole) Pyrimidine carboxamide Dengue virus NS3 protease inhibition
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated) benzylidenebenzohydrazide Halogenated benzylidene (benzimidazole) Benzohydrazide Anticancer, antimicrobial
6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine 6-chloro, 7-methyl (benzodithiazine) Benzodithiazine Not explicitly reported
  • Benzothiazole vs.
  • Methoxy vs. Halogen Substituents : The 6-methoxy group on the benzothiazole may improve solubility compared to halogenated analogs (e.g., Z14 in ) but reduce membrane permeability due to increased polarity .

Hydrazide Linkage and Chelation Potential

  • Comparison with N,O-Bidentate Directing Groups : The hydrazide group in the target compound resembles the N,O-bidentate system in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (). However, steric hindrance from the 2,6-dimethoxy groups may limit metal coordination efficiency compared to less substituted analogs .
  • Sulfone-Containing Analogs : Benzodithiazine derivatives () feature sulfone groups (SO₂) that enhance electron deficiency, contrasting with the target compound’s methoxy-driven electron donation. This difference could influence redox activity and target binding .

Physicochemical and Spectral Properties

Key Data:

Property Target Compound 2-Bromo-5-methoxy-N'-[4-aryl-thiazol-2-yl]benzohydrazide () 6-Chloro-7-methyl-benzodithiazine ()
LogP (Predicted) ~2.8 (moderate polarity) ~3.5 (higher lipophilicity) ~1.9 (polar due to SO₂)
IR ν(C=N) ~1605 cm⁻¹ ~1590–1610 cm⁻¹ ~1630 cm⁻¹
¹H-NMR (Methoxy Signals) δ 3.8–4.0 ppm (3 methoxy groups) δ 3.9 ppm (single methoxy) N/A (no methoxy)
  • Solubility : The target compound’s three methoxy groups enhance aqueous solubility compared to halogenated or methylthio derivatives (e.g., Z14 in ) but may limit blood-brain barrier penetration .
  • Spectroscopic Confirmation : Distinct ¹H-NMR signals for methoxy groups (δ 3.8–4.0 ppm) and benzothiazole protons (δ 7.8–8.0 ppm) differentiate it from analogs like ’s benzodithiazine (δ 8.37 ppm for N=CH) .

Biological Activity

2,6-Dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a compound belonging to the class of benzothiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity against various pathogens, particularly Mycobacterium tuberculosis . The compound acts by inhibiting bacterial growth and proliferation through interaction with specific target proteins involved in the bacteria's metabolic pathways.

Minimum Inhibitory Concentration (MIC) values for this compound have been reported as follows:

  • Bacillus subtilis : MIC = 500 µg/mL
  • Staphylococcus aureus : MIC = 500 µg/mL

These results suggest that the compound is effective at relatively low concentrations, making it a candidate for further development in antibacterial therapies.

The mechanism by which this compound inhibits Mycobacterium tuberculosis involves binding to specific active sites on target proteins. This binding disrupts normal cellular functions and leads to bacterial death. The interactions are characterized by hydrogen bonds and hydrophobic interactions that stabilize the compound within the active site of target proteins.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamideSimilar methoxy substitutionsDifferent substitution pattern on benzothiazole
3,4-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazideSimilar hydrazide moietyVariation in the position of methyl substitution
3,4-dimethoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamideChlorine substitution instead of methoxyPotentially different biological activity

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating various benzothiazole derivatives for their biological activities. For instance:

  • Synthesis and Evaluation : A series of benzothiazole derivatives were synthesized through multi-step procedures and characterized using IR, NMR, and mass spectral techniques. Among these compounds, several exhibited significant antibacterial activity against Mycobacterium tuberculosis.
  • In Vivo Studies : In vivo assessments demonstrated that certain derivatives could effectively reduce bacterial load in infected models. These findings highlight the potential for developing new treatments based on this class of compounds.

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